N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids, primarily by acting on the cannabinoid receptors in the body. The specific structure of this compound suggests potential applications in pharmacology, particularly in the development of therapeutics targeting the endocannabinoid system.
The compound has been referenced in various scientific literature and patent applications, indicating its relevance in medicinal chemistry and drug development. It is important to note that synthetic cannabinoids often have complex legal and safety profiles due to their potent effects and potential for abuse.
This compound can be classified under synthetic cannabinoids, which are often used in research to explore their effects on cannabinoid receptors. They may serve as agonists or antagonists, influencing various physiological processes.
The synthesis of N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed for product verification.
The molecular formula for N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide is . The structural representation includes:
Key molecular data include:
InChI=1S/C13H16N4O2/c1-3-7(4-2)10(15)12(14)11(16)9-5-6-17-8(9)13(18)19/h5-6H,3-4H2,1-2H3,(H2,14,15)(H,16,19)
This data provides insight into its chemical behavior and potential interactions with biological systems.
N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide may participate in several chemical reactions:
Each reaction's efficiency can be influenced by factors such as pH, temperature, and solvent choice. Kinetic studies may be necessary to optimize reaction conditions for desired yields.
The mechanism of action for N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide likely involves its interaction with cannabinoid receptors (CB1 and CB2).
Studies on similar compounds indicate that synthetic cannabinoids can exhibit a range of effects from analgesia to altered mood states depending on their binding affinity and efficacy at these receptors.
Physical properties include:
Chemical properties involve:
Relevant data from studies suggest that modifications in structure can significantly alter both physical properties and receptor affinity.
N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide has potential applications in various fields:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1